molecular formula C18H22N4O2 B12238253 N-{1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide

N-{1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B12238253
M. Wt: 326.4 g/mol
InChI Key: ROAVVDYABZIVCJ-UHFFFAOYSA-N
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Description

N-{1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a pyrrolidine ring, and a phenylpropanoyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Pyrrolidine Ring: This step might involve the cyclization of an appropriate amine with a dihaloalkane.

    Attachment of the Phenylpropanoyl Group: This can be done via Friedel-Crafts acylation using phenylpropanoic acid and a suitable acylating agent.

    Final Coupling: The final step involves coupling the pyrazole and pyrrolidine intermediates with the phenylpropanoyl group under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide: shares similarities with other pyrazole and pyrrolidine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide

InChI

InChI=1S/C18H22N4O2/c1-14(23)20-16-11-19-22(12-16)17-9-10-21(13-17)18(24)8-7-15-5-3-2-4-6-15/h2-6,11-12,17H,7-10,13H2,1H3,(H,20,23)

InChI Key

ROAVVDYABZIVCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)CCC3=CC=CC=C3

Origin of Product

United States

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